Uric acid dihydrate

Catalog No.
S15308708
CAS No.
18276-10-3
M.F
C5H8N4O5
M. Wt
204.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uric acid dihydrate

CAS Number

18276-10-3

Product Name

Uric acid dihydrate

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trione;dihydrate

Molecular Formula

C5H8N4O5

Molecular Weight

204.14 g/mol

InChI

InChI=1S/C5H4N4O3.2H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;;/h(H4,6,7,8,9,10,11,12);2*1H2

InChI Key

OSFNTBWKQRIPCR-UHFFFAOYSA-N

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O.O.O

Uric acid dihydrate is a crystalline compound with the chemical formula C5_5H8_8N4_4O5_5, representing a hydrated form of uric acid. It is characterized by the presence of two water molecules associated with each uric acid molecule, which significantly influences its physical properties and solubility. Uric acid itself is a product of purine metabolism in humans and is primarily excreted in urine. The dihydrate form plays a crucial role in the formation of kidney stones, as it can transition to anhydrous uric acid under certain physiological conditions .

Uric acid dihydrate undergoes several important chemical transformations, particularly in relation to its solubility and crystallization behavior. The primary reaction of interest is the dissolution of uric acid dihydrate into solution, which can lead to its transformation into anhydrous uric acid. This transformation is influenced by pH levels; for instance, in buffered solutions with a pH range of 4.0 to 6.5, uric acid dihydrate converts to anhydrous uric acid within 48 hours at 37 °C without forming intermediate phases . Additionally, under alkaline conditions (pH > 6.8), the formation of monosodium urate monohydrate becomes more prevalent .

Uric acid dihydrate has significant biological implications, particularly concerning human health. Elevated levels of uric acid in the body can lead to conditions such as gout, characterized by painful inflammation due to crystal deposition in joints. The dihydrate form is often found in kidney stones, where it serves as a precursor to more stable forms like anhydrous uric acid. Understanding the solubility and crystallization kinetics of uric acid dihydrate is essential for developing strategies to prevent stone formation and manage hyperuricemia .

The synthesis of uric acid dihydrate can occur through several methods:

  • Natural Occurrence: It forms naturally as a result of metabolic processes in humans and other organisms.
  • Crystallization from Solution: Uric acid dihydrate can be synthesized by slowly evaporating solutions containing uric acid under controlled conditions, allowing for the incorporation of water molecules into the crystal lattice.
  • Controlled pH Conditions: By adjusting the pH of solutions containing uric acid, researchers can promote the formation of the dihydrate phase from supersaturated solutions .

Uric acid dihydrate has several applications:

  • Medical Research: It is studied extensively in relation to kidney stone formation and gout management.
  • Pharmaceuticals: Understanding its properties aids in designing drugs that can modulate uric acid levels in patients.
  • Biochemical Studies: It serves as a model compound for investigating crystallization processes and phase transitions in biological systems .

Research on interaction studies involving uric acid dihydrate focuses on its behavior in various physiological environments. For instance, studies have shown that the presence of certain ions or changes in pH can significantly affect its solubility and stability. The kinetics of transformation from uric acid dihydrate to anhydrous uric acid are critical for understanding how these crystals behave under different biological conditions, particularly during kidney stone formation .

Uric acid dihydrate shares similarities with several other compounds related to purine metabolism and crystallization behavior. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaCharacteristics
Uric AcidC5_5H4_4N4_4O3_3Anhydrous form; less soluble than the dihydrate; prevalent in gout and kidney stones.
Monosodium Urate MonohydrateC5_5H4_4N4_4O3_3·NaFormed under alkaline conditions; more soluble than both uric acid and its dihydrate form.
Ammonium Acid UrateC5_5H4_4N4_4O3_3·NH₄Soluble salt form; often found in urinary crystals; less stable than dihydrate under certain conditions.
Calcium Dihydrogen UrateCa(C5_5H4_4N4_4O3_3)₂·2H₂OA calcium salt that incorporates water; used in some dietary supplements for managing gout.

Uric acid dihydrate's unique property lies in its dual hydration state, affecting its solubility and crystallization dynamics compared to other forms of urate salts . Its role as a transitional phase during kidney stone formation underscores its significance in both clinical and biochemical contexts.

Crystallization Mechanisms of Uric Acid Dihydrate

Nucleation Theories Applied to Uric Acid Hydrates

The crystallization of uric acid dihydrate follows classical nucleation theory principles, where nucleation represents the rate-limiting step in crystal formation [1]. Under physiological conditions, uric acid dihydrate precipitates readily from synthetic urine when the medium becomes supersaturated with respect to this compound, despite the thermodynamically stable form being anhydrous uric acid [2]. The nucleation process involves the initial formation of crystal nuclei through homogeneous or heterogeneous mechanisms, with heterogeneous nucleation occurring at lower supersaturation levels than homogeneous crystal formation [1].

Classical homogeneous nucleation theory indicates that crystallization size remains relatively unaffected by different parameters except for solute concentration [3]. The energy barrier for nucleation of uric acid dihydrate in urine-like solutions is substantially lower compared to the anhydrous form, explaining why the dihydrate represents the only solid phase formed from urine supersaturated with respect to this compound [4]. The induction time for uric acid dihydrate formation demonstrates a direct relationship with initial supersaturation levels, following established nucleation kinetics [4].

Supersaturation and Solution Thermodynamics in Dihydrate Formation

The thermodynamic parameters governing uric acid dihydrate formation reveal critical insights into crystallization behavior. The solubility product constant exhibits significant temperature dependence, with values of (0.926 ± 0.025) × 10⁻⁹ mol²dm⁻⁶ at 298 K and (2.25 ± 0.05) × 10⁻⁹ mol²dm⁻⁶ at 310 K [5]. These measurements demonstrate that solubility increases substantially with temperature, affecting supersaturation levels required for crystallization.

Temperature (K)Temperature (°C)Ksp (mol²dm⁻⁶)Method
29825(0.926 ± 0.025) × 10⁻⁹Solubility equilibrium
31037(2.25 ± 0.05) × 10⁻⁹Solubility equilibrium

The crystallization enthalpy values provide quantitative measures of the thermodynamic driving force. At 25°C, the enthalpy of crystallization equals -47.3 ± 0.9 kJ mol⁻¹, while at 37°C it measures -46.2 ± 1.4 kJ mol⁻¹ [6]. The kinetic constant for crystallization increases from 2.0 × 10⁻⁸ m⁴ s⁻¹ mol⁻¹ at 25°C to 9.6 × 10⁻⁸ m⁴ s⁻¹ mol⁻¹ at 37°C, indicating enhanced crystallization rates at physiological temperatures [6].

Role of pH and Ionic Strength in Hydrate Selection

The formation of uric acid dihydrate demonstrates remarkable sensitivity to solution pH and ionic strength conditions. The first dissociation constant of uric acid shows temperature dependence, with K₁ values of (2.45 ± 0.07) × 10⁻⁶ mol dm⁻³ at 25°C and (3.63 ± 0.08) × 10⁻⁶ mol dm⁻³ at 37°C [7]. This corresponds to pK₁ values of 5.61 and 5.44 respectively, indicating that physiological pH significantly affects the speciation of uric acid.

Under conditions where pH ranges from 4.0 to 6.5, uric acid dihydrate represents the primary crystalline phase formed [8]. At pH values exceeding 6.8, the formation pathway shifts toward monosodium urate monohydrate rather than uric acid dihydrate [8]. This pH-dependent phase selection results from the Henderson-Hasselbalch relationship governing uric acid speciation, where the ratio of uric acid to urate determines the thermodynamically favored solid phase [9].

The presence of sodium chloride solutions at physiological ionic strength stabilizes the metastable dihydrate form [7]. This stabilization effect explains the preferential formation of uric acid dihydrate in biological systems despite the greater thermodynamic stability of the anhydrous form.

Phase Stability and Transformation Pathways

Thermodynamic vs. Kinetic Control in Hydrate Formation

The formation of uric acid dihydrate represents a classic example of kinetic versus thermodynamic control in crystallization processes. While anhydrous uric acid constitutes the thermodynamically stable phase, uric acid dihydrate forms preferentially under physiological conditions due to kinetic factors [2] [8]. This phenomenon follows Ostwald's rule of stages, where metastable phases precipitate initially before transforming to more stable forms [10].

The removal of supersaturation in uric acid solutions occurs through initial formation of metastable uric acid dihydrate, which subsequently serves as a nucleus for further crystal growth [10]. The kinetic preference for dihydrate formation arises from the lower activation energy barrier for nucleation compared to the anhydrous form [4]. This kinetic control becomes particularly pronounced under conditions of rapid crystallization or high supersaturation.

Solid-State Transformations: Dihydrate to Anhydrous Uric Acid

The transformation from uric acid dihydrate to anhydrous uric acid proceeds through well-characterized pathways dependent on environmental conditions. Under buffered aqueous conditions with pH between 4.0 and 6.5, the transformation reaches completion within 48 hours at 37°C without evidence for intermediate crystalline phases [8]. The process follows dissolution-recrystallization mechanisms in solution environments.

ConditionTransformation TimeProduct Phase
pH 4.0-6.5, 37°C48 hoursAnhydrous uric acid
pH > 6.8, 37°CVariableMonosodium urate monohydrate
Dry air, 4°C4 daysAnhydrous uric acid
Dry air, 40°C3 hoursAnhydrous uric acid

Solid-state dehydration exhibits highly anisotropic behavior rationalized by crystal structure and morphology considerations [11]. The dehydration mechanism follows a one-dimensional phase boundary model, with mechanistic parameters derived from both isothermal and nonisothermal kinetic analysis [11]. Increasing relative humidity conditions initially decrease dehydration kinetics until a critical point where dissolution-recrystallization mechanisms become dominant [11].

The discovery of core-shell phase transition pathways reveals additional complexity in transformation mechanisms [12] [13]. Orientational disorder defects present in uric acid dihydrate crystal structures trigger solid-state dehydration phase transitions within crystal cores prior to surface-mediated transformations [13]. This unusual pathway demonstrates that solid-state phase transitions can compete effectively with solution-mediated transformations.

Environmental and Physiological Triggers for Phase Transitions

Environmental factors significantly influence phase transition pathways and kinetics in uric acid dihydrate systems. Temperature fluctuations represent primary triggers for dehydration processes, with transformation rates increasing exponentially with temperature [11] [10]. At physiological temperatures, the phase transitions occur within timeframes relevant to biological processes [10].

Humidity conditions modulate transformation mechanisms through competing dissolution-recrystallization and solid-state dehydration pathways [11]. Under high humidity conditions, surface dissolution becomes the dominant mechanism, while low humidity favors solid-state dehydration [11]. The presence of defects introduced during crystallization, particularly those arising from urate tautomerism, elevates crystal metastability and triggers premature dehydration [13].

Physiological stress conditions, including dehydration and ionic strength variations, act as triggers for phase transitions in biological systems [14]. Temperature variations within physiological ranges can initiate transformation processes, emphasizing the dynamic nature of uric acid hydrate systems in biological environments [10].

Molecular and Supramolecular Interactions

Hydrogen Bonding Networks in Dihydrate Crystals

The crystal structure of uric acid dihydrate exhibits complex three-dimensional hydrogen bonding networks that determine its stability and properties. The structure crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.237(3) Å, b = 6.363(4) Å, c = 17.449(11) Å, and β = 90.51(1)° at 120 K [15]. The asymmetric unit contains four uric acid molecules and eight water molecules, corresponding to Z = 4 [15].

ParameterValueTemperature
Space groupP2₁/c120 K
Unit cell a (Å)7.237(3)120 K
Unit cell b (Å)6.363(4)120 K
Unit cell c (Å)17.449(11)120 K
β angle (°)90.51(1)120 K
Water content (% mass)17.6Room temperature

The hydrogen bonding network involves both uric acid-uric acid and uric acid-water interactions [15]. Spectroscopic investigations reveal that hydration of the C8O site promotes mode coupling with the C2O stretch, manifested through distinctive infrared intensity patterns [16] [17]. The in-phase contribution C8O + C2O becomes significantly suppressed, while the out-of-phase contribution produces strong spectroscopic peaks [16] [17].

Water Incorporation and Lattice Dynamics

Water molecules in uric acid dihydrate crystals occupy specific crystallographic sites and participate in extensive hydrogen bonding networks [15]. The incorporation of water molecules occurs through coordinated interactions with multiple uric acid molecules, with each water molecule forming hydrogen bonds with neighboring molecular species [15]. The water content represents 17.6% of the total crystal mass, consistent with the dihydrate stoichiometry [13].

Lattice dynamics studies reveal that water molecules exhibit higher displacement parameters compared to uric acid molecules, indicating greater thermal motion [15]. This enhanced mobility reflects the dynamic nature of water-crystal interactions and contributes to the metastable character of the dihydrate phase [15]. The thermal behavior demonstrates essential anisotropy, with structures exhibiting both expansion and contraction upon temperature increases [10].

The maximal structural expansion occurs along the unit cell parameter of approximately 7 Å, resulting from shifts in hydrogen-bonded uric acid molecular chains and relaxation of π-stacking interactions [10]. These represent the weakest intermolecular forces within the crystal structure [10]. Temperature-induced structural changes occur within physiological temperature ranges, emphasizing their biological relevance [10].

Computational Modeling of Uric Acid Dihydrate Structures

Density functional theory calculations provide detailed insights into uric acid dihydrate crystal structures and stability [18] [19]. Computational investigations examine different molecular arrangements to understand experimentally observed disorder phenomena [19]. Five possible periodic models generated through various orientations of molecules within unit cells reveal that one monoclinic P2₁/c structure represents the most thermodynamically stable configuration [19].

The structural variations associated with different molecular orientations remain minor, indicating that molecules can incorporate into the stable monoclinic phase in alternative configurations without significant structural distortion [19]. These computational results explain the disorder observed in both natural and synthetic samples [19]. The calculations provide accurate structural data for realistic and hypothetical configurations, serving as reference information for developing approximated models [19].

First-principles quantum mechanical methods demonstrate the triketo form of uric acid as the most stable tautomer in both gas phase and aqueous solution environments [20]. These computational studies reveal that monohydroxy species represent minor components in tautomeric equilibria [20]. The theoretical calculations support experimental observations regarding the predominant molecular forms present in dihydrate crystals [20].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

6

Exact Mass

204.04946937 g/mol

Monoisotopic Mass

204.04946937 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-11

Explore Compound Types